molecular formula C35H36N2O6 B12778218 Racemosinine A CAS No. 1236805-08-5

Racemosinine A

Cat. No.: B12778218
CAS No.: 1236805-08-5
M. Wt: 580.7 g/mol
InChI Key: UQNHXSCEVWBPSL-RRPNLBNLSA-N
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Description

Racemosinine A is an alkaloid isolated from the roots of Cyclea racemosa, a plant studied for its bioactive constituents. The compound was identified using chromatographic separation techniques (e.g., column chromatography) and characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Properties

CAS No.

1236805-08-5

Molecular Formula

C35H36N2O6

Molecular Weight

580.7 g/mol

IUPAC Name

(1R,14S)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol

InChI

InChI=1S/C35H36N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-9,16-19,26-27,36,38-39H,10-15H2,1-3H3/t26-,27+/m0/s1

InChI Key

UQNHXSCEVWBPSL-RRPNLBNLSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(C[C@H]6C7=C(O3)C(=C(C=C7CCN6)OC)O)C=C5)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6C7=C(O3)C(=C(C=C7CCN6)OC)O)C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemosinine A involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of reactions such as cyclization, oxidation, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to achieve high purity and yield. The use of advanced separation techniques, including enantioselective liquid-liquid extraction and membrane resolution methods, ensures the efficient production of enantiopure this compound .

Chemical Reactions Analysis

Types of Reactions

Racemosinine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

Racemosinine A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Racemosinine A involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structurally Similar Alkaloids

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity (Reported) Source
This compound Not fully reported ~500–600 (estimated) Benzylisoquinoline core, methoxy groups Not fully characterized Cyclea racemosa
Racemosinine B C₃₈H₄₂N₂O₆ 634.76 Tetrahydroprotoberberine skeleton Antifungal, anti-inflammatory Cyclea racemosa
Cycleanine C₃₈H₄₂N₂O₆ 634.76 Bisbenzylisoquinoline dimer Muscle relaxant, cytotoxic Cyclea racemosa
Isochondodendrine C₃₆H₃₈N₂O₆ 618.70 Two tetrahydroisoquinoline units linked by O Antimicrobial Chondodendron spp.
Magnoflorine C₂₀H₂₄NO₄⁺ 342.41 Aporphine alkaloid Anti-anxiety, antioxidant Multiple plant species

Key Observations:

Structural Similarities: this compound shares a benzylisoquinoline backbone with cycleanine and racemosinine B, but differs in substitution patterns (e.g., methoxy vs. methylenedioxy groups) . Unlike magnoflorine (an aporphine alkaloid), this compound lacks the characteristic tetracyclic ring system, highlighting functional diversity within alkaloid classes .

Functional Divergence: Despite structural similarities, racemosinine B exhibits antifungal activity, whereas cycleanine shows cytotoxicity, underscoring the principle that minor structural changes (e.g., stereochemistry, substituents) can drastically alter bioactivity .

Molecular Weight and Solubility: this compound’s higher molecular weight (~500–600 g/mol) compared to magnoflorine (342 g/mol) likely reduces its aqueous solubility, impacting bioavailability and therapeutic applicability .

Methodological Considerations for Comparative Studies

  • Analytical Techniques : Studies on Cyclea racemosa alkaloids rely on NMR, MS, and chromatographic isolation . Chemometric methods (e.g., principal component analysis) could further differentiate compounds based on spectral data .
  • Structural predictions are extrapolated from related compounds .

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